3-(dimethylamino)-N,N-dimethyl-2-(4-phenoxyphenyl)-2-propenethioamide
Overview
Description
3-(dimethylamino)-N,N-dimethyl-2-(4-phenoxyphenyl)-2-propenethioamide is an organic compound with a complex structure that includes a dimethylamino group, a phenoxyphenyl group, and a propenethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N,N-dimethyl-2-(4-phenoxyphenyl)-2-propenethioamide typically involves multiple steps. One common method includes the reaction of 4-phenoxybenzaldehyde with dimethylamine to form an intermediate, which is then subjected to further reactions to introduce the propenethioamide group. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve scalable and green synthesis methods to ensure efficiency and sustainability. Techniques such as ipso-hydroxylation of arylboronic acids in ethanol have been explored for similar compounds, which could be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N,N-dimethyl-2-(4-phenoxyphenyl)-2-propenethioamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(dimethylamino)-N,N-dimethyl-2-(4-phenoxyphenyl)-2-propenethioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N,N-dimethyl-2-(4-phenoxyphenyl)-2-propenethioamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can modulate various biological pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate
Uniqueness
3-(dimethylamino)-N,N-dimethyl-2-(4-phenoxyphenyl)-2-propenethioamide is unique due to its specific structural features, such as the combination of a dimethylamino group and a phenoxyphenyl group. This unique structure allows it to interact with different molecular targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-N,N-dimethyl-2-(4-phenoxyphenyl)prop-2-enethioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-20(2)14-18(19(23)21(3)4)15-10-12-17(13-11-15)22-16-8-6-5-7-9-16/h5-14H,1-4H3/b18-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKSYUDCYOLLAT-JXAWBTAJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=CC=C(C=C1)OC2=CC=CC=C2)C(=S)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C1=CC=C(C=C1)OC2=CC=CC=C2)\C(=S)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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